(10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid
Description
(10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid is a chemical compound with the molecular formula C13H10FN3O3 and a molecular weight of 275.239
Properties
IUPAC Name |
2-(10-fluoro-2-methyl-4-oxo-6H-pyrimido[1,2-b]indazol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O3/c1-6-7(5-10(18)19)13(20)17-12(15-6)11-8(14)3-2-4-9(11)16-17/h2-4,16H,5H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMASJGDYVHVHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)C3=C(N2)C=CC=C3F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001140700 | |
| Record name | Pyrimido[1,2-b]indazole-3-acetic acid, 10-fluoro-1,4-dihydro-2-methyl-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001140700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630763-85-7 | |
| Record name | Pyrimido[1,2-b]indazole-3-acetic acid, 10-fluoro-1,4-dihydro-2-methyl-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001140700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid typically involves multi-step organic reactions. The exact synthetic routes and reaction conditions can vary, but they generally include the following steps:
Formation of the Pyrimido[1,2-b]indazole Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluoro and Methyl Groups: Fluorination and methylation reactions are carried out using specific reagents and catalysts.
Oxidation and Acetylation: The final steps involve oxidation to introduce the keto group and acetylation to form the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the keto group.
Substitution: The fluoro and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Preliminary studies indicate that (10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid exhibits a range of biological activities that may include:
- Anticancer Properties : Similar compounds have shown efficacy against various cancer cell lines.
- Antimicrobial Activity : Its structural analogs have been evaluated for their ability to combat bacterial infections.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluorouracil | Pyrimidine base | Anticancer |
| Morpholino derivatives | Morpholine ring | Antimicrobial |
| Indazole derivatives | Indazole core | Antidepressant |
Therapeutic Applications
Given its unique structure, this compound may find applications in several therapeutic areas:
- Cancer Treatment : Due to its potential anticancer properties, it could be explored as a chemotherapeutic agent.
- Infectious Diseases : Its antimicrobial activity suggests potential use in treating bacterial infections.
Case Studies and Research Findings
Research has demonstrated the efficacy of structurally similar compounds in various biological assays. For instance:
- Anticancer Studies : Compounds with similar structures have been shown to inhibit cell proliferation in cancer cell lines such as A431 vulvar epidermal carcinoma cells.
- Antimicrobial Evaluations : Studies on morpholino derivatives indicate significant antimicrobial effects against a range of pathogens.
Mechanism of Action
The mechanism of action of (10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- (10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propionic acid
- (10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)butyric acid
Uniqueness
Compared to similar compounds, (10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid stands out due to its specific acetic acid moiety, which may confer unique chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Biological Activity
(10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid is a novel compound that has attracted attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine and indazole moiety. The presence of a fluorine atom enhances its reactivity and binding affinity to biological targets. The molecular formula is with a molecular weight of 247.18 g/mol .
The biological activity of this compound is attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate the activity of various enzymes and receptors involved in critical biological pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes linked to disease pathways, enhancing its therapeutic potential.
- Receptor Binding : Its structural components suggest possible interactions with receptors that regulate cellular functions, potentially leading to desired pharmacological effects.
Biological Assays and Findings
Recent studies have evaluated the compound's biological activity through various assays:
- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cell lines. In vitro assays indicated significant cytotoxic effects against several cancer types, suggesting its potential as an anticancer agent.
- Antimicrobial Activity : Preliminary tests indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values were found to be comparable to established antimicrobial agents .
- Neuropharmacological Effects : The compound's structural similarity to known neuroactive substances suggests potential applications in treating neurological disorders. Studies are ongoing to explore its effects on neurotransmitter systems.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was associated with the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study 2: Antimicrobial Activity
In a comparative study against multi-drug resistant Staphylococcus aureus, the compound exhibited an MIC of 8 µg/mL, indicating significant antimicrobial efficacy. This positions it as a potential candidate for further development in combating resistant bacterial strains.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluorouracil | Pyrimidine base | Anticancer |
| Morpholino derivatives | Morpholine ring | Antimicrobial |
| Indazole derivatives | Indazole core | Antidepressant |
The unique combination of functional groups in this compound enhances its binding properties and selectivity towards specific biological targets compared to these related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
